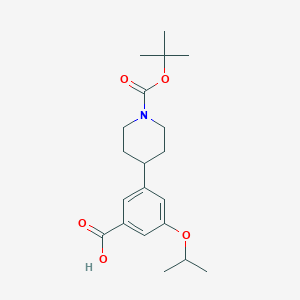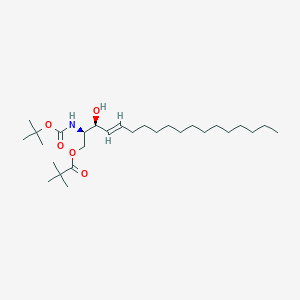
N-Boc-1-pivaloyl D-erythro-Sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetic derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pivaloyl group, which enhance its stability and solubility for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale-up. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-1-pivaloyl-D-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pivaloyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like acyl chlorides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized sphingosine derivatives .
Applications De Recherche Scientifique
N-Boc-1-pivaloyl-D-erythro-sphingosine is widely used in scientific research due to its stability and versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex sphingolipids and glycolipids.
Biology: Serves as a tool for studying sphingolipid metabolism and signaling pathways in cells.
Medicine: Investigated for its potential therapeutic effects in diseases related to sphingolipid dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of N-Boc-1-pivaloyl-D-erythro-sphingosine involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases and ceramidases. This, in turn, affects the levels of bioactive sphingolipids like ceramide and sphingosine-1-phosphate, which play key roles in cell growth, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-sphingosine: Lacks the pivaloyl group, making it less stable but more reactive.
N-Acetyl-sphingosine: Contains an acetyl group instead of a Boc group, offering different solubility and reactivity properties.
N-Pivaloyl-sphingosine: Similar to N-Boc-1-pivaloyl-D-erythro-sphingosine but without the Boc group, affecting its stability and solubility.
Uniqueness
N-Boc-1-pivaloyl-D-erythro-sphingosine is unique due to the presence of both Boc and pivaloyl groups, which enhance its stability and solubility. This makes it particularly useful for research applications where these properties are crucial .
Propriétés
Formule moléculaire |
C28H53NO5 |
|---|---|
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
[(E,2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/b21-20+/t23-,24+/m1/s1 |
Clé InChI |
FNDFSKJECZVDNY-MBWHONKMSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
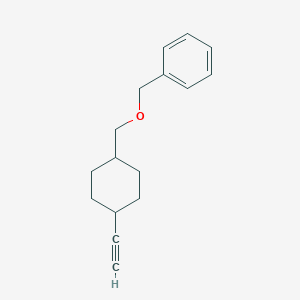

![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)



![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)

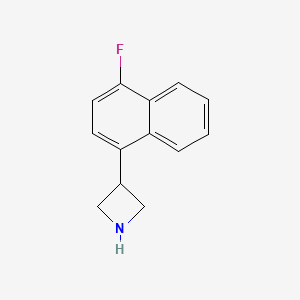
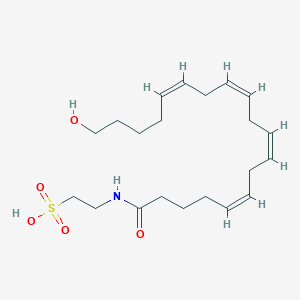
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)

